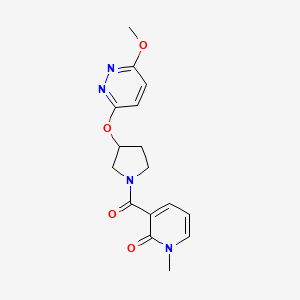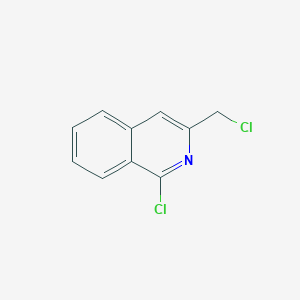
3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a synthetically derived compound with a complex structure that bridges multiple aromatic and heterocyclic systems. This compound features significant potential in various domains of chemistry and pharmaceuticals, where its unique structural attributes lend themselves to a range of applications and mechanisms of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multiple steps starting from commercially available starting materials. The process can be outlined as follows:
Formation of the Pyridazinyl Ether: : This step involves the reaction between 6-methoxypyridazine and an appropriate pyrrolidine derivative under basic conditions to form the pyridazinyl ether linkage.
Pyrrolidine-1-carbonyl Introduction: : The intermediate from the previous step is reacted with carbonylating agents such as phosgene derivatives to introduce the pyrrolidine-1-carbonyl moiety.
Methylation: : The final step involves methylation of the pyridin-2(1H)-one ring using a methylating agent like methyl iodide.
Industrial Production Methods
In industrial settings, the compound's synthesis may involve flow chemistry techniques to enhance reaction efficiency and yield. Key considerations include the optimization of solvent systems, temperature control, and the use of catalysts to streamline the synthesis process for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions:
Oxidation: : The methoxy group can be oxidized to a more reactive species under specific conditions using oxidizing agents like potassium permanganate.
Reduction: : Reduction of the carbonyl group can be achieved using hydride donors such as lithium aluminum hydride.
Substitution: : The pyridazine ring and the pyrrolidine moiety allow for nucleophilic substitutions at various positions, typically using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Alkyl halides, sulfonates.
Major Products Formed
Oxidation: : Formation of methoxypyridazine derivatives.
Reduction: : Formation of alcohol derivatives from the carbonyl group.
Substitution: : Various substituted derivatives depending on the nucleophiles used.
Applications De Recherche Scientifique
3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one has a broad spectrum of applications:
Chemistry: : Used as a building block in organic synthesis due to its reactivity and ability to form stable intermediates.
Biology: : Investigated for its potential as an enzyme inhibitor due to the presence of functional groups that can interact with biological molecules.
Medicine: : Potential therapeutic agent, especially in the field of anti-inflammatory and anti-cancer research due to its ability to modulate biological pathways.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one exerts its effects is linked to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to fit into the active sites of enzymes, inhibiting their activity by forming stable complexes. The methoxypyridazinyl group may engage in hydrogen bonding and hydrophobic interactions with amino acid residues within enzyme active sites, leading to inhibition.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one stands out due to its unique structural features, including the methoxypyridazine and pyrrolidine moieties. These confer distinct reactivity and biological activity profiles. Similar compounds include:
3-(3-((6-chloropyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one: : Differing primarily by the presence of a chlorine substituent instead of a methoxy group.
3-(3-((6-fluoropyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one: : Featuring a fluorine substituent, leading to different electronic effects.
3-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-ethylpyridin-2(1H)-one: : Variation in the alkyl group of the pyridinone ring.
Propriétés
IUPAC Name |
3-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-19-8-3-4-12(15(19)21)16(22)20-9-7-11(10-20)24-14-6-5-13(23-2)17-18-14/h3-6,8,11H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFXSQYVVZKDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2600655.png)
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2600656.png)
![ethyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)

![N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2600660.png)

![2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B2600663.png)

![3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2600667.png)
![2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2600670.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2600671.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2600676.png)
